molecular formula C13H6Br3FO2 B11118762 2,4,6-Tribromophenyl 2-fluorobenzoate

2,4,6-Tribromophenyl 2-fluorobenzoate

Cat. No.: B11118762
M. Wt: 452.89 g/mol
InChI Key: APPOXYGTINNXGI-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl 2-fluorobenzoate is an organic compound that belongs to the class of brominated phenols and fluorinated benzoates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl 2-fluorobenzoate typically involves the esterification of 2,4,6-tribromophenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reaction time, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2,4,6-tribromophenyl 2-fluorobenzyl alcohol.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 2,4,6-tribromoaniline or 2,4,6-tribromothiophenol.

    Reduction: Formation of 2,4,6-tribromophenyl 2-fluorobenzyl alcohol.

    Oxidation: Formation of 2,4,6-tribromophenyl 2-fluorobenzoic acid.

Scientific Research Applications

2,4,6-Tribromophenyl 2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of flame retardants, plastic additives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it may act as a ligand that modulates receptor activity by binding to the receptor’s active site or other regulatory sites.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A brominated phenol used as a fungicide and wood preservative.

    2-Fluorobenzoic Acid: A fluorinated benzoic acid used in organic synthesis and as a building block for pharmaceuticals.

    2,4,6-Tribromophenyl Allyl Ether: A brominated phenyl ether used as a flame retardant.

Uniqueness

2,4,6-Tribromophenyl 2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H6Br3FO2

Molecular Weight

452.89 g/mol

IUPAC Name

(2,4,6-tribromophenyl) 2-fluorobenzoate

InChI

InChI=1S/C13H6Br3FO2/c14-7-5-9(15)12(10(16)6-7)19-13(18)8-3-1-2-4-11(8)17/h1-6H

InChI Key

APPOXYGTINNXGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)Br)F

Origin of Product

United States

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